Green CMFDA

Descripción general

Descripción

5-Clorometilfluoresceína diacetato, también conocido como Green CMFDA, es una sonda fluorescente reactiva con tioles que puede atravesar las membranas celulares. Es ampliamente utilizado en biología celular para rastrear y seguir las células debido a su capacidad de atravesar las membranas celulares y retener la fluorescencia dentro de las células durante períodos prolongados. Este compuesto es particularmente útil para el rastreo de células a largo plazo, los estudios de movimiento celular y los ensayos de viabilidad celular .

Métodos De Preparación

El Green CMFDA se sintetiza a partir de fluoresceína diacetato mediante una reacción de clorometilación. La ruta sintética implica la reacción de fluoresceína diacetato con éter metílico clorometil en presencia de una base, como el hidruro de sodio, para introducir el grupo clorometil. Las condiciones de reacción suelen implicar disolventes anhidros y temperaturas controladas para garantizar un alto rendimiento y pureza .

Para la producción industrial, el proceso se escala con un control cuidadoso de los parámetros de reacción para mantener la consistencia y la calidad. El compuesto se purifica entonces mediante técnicas de cristalización o cromatografía y se almacena en condiciones secas y protegidas de la luz para evitar su degradación .

Análisis De Reacciones Químicas

El Green CMFDA se somete a varios tipos de reacciones químicas, principalmente las que involucran sus grupos clorometil y diacetato:

Hidrólisis: Al entrar en la célula, las esterasas intracelulares hidrolizan los grupos diacetato, convirtiendo el this compound en 5-clorometilfluoresceína, que es fluorescente

Conjugación reactiva con tioles: El grupo clorometil reacciona con tioles, como el glutatión, formando un enlace tioéter estable. .

Los reactivos comunes que se utilizan en estas reacciones incluyen enzimas esterasas y compuestos que contienen tioles. El principal producto que se forma es el aducto fluorescente 5-clorometilfluoresceína-tioéter .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Green CMFDA is characterized by its non-toxic nature and stability at physiological pH. Upon entering the cell, it is hydrolyzed by intracellular esterases to form a cell-impermeant fluorescent product that can be retained within the cell across multiple generations. This property allows researchers to track cellular lineage and behavior over time without the risk of transferring the dye to adjacent cells .

Key Features:

- CAS Number: 136832-63-8

- Molecular Weight: 464.8 Da

- Purity: >95%

- Solubility: Soluble in DMSO

- Fluorescence Duration: Displays fluorescence for at least 72 hours .

Cell Tracking and Migration Studies

This compound is extensively used for tracking cell movement and behavior in various environments. Its ability to stain cells without affecting their proliferation makes it ideal for long-term studies.

Case Study:

In a study involving human mesenchymal stem cells, researchers utilized this compound to assess the impact of labeling on cell morphology and metabolic activity. The results indicated that while the dye did not significantly alter growth factor expression, it did affect cellular morphology, highlighting the importance of pre-experimental evaluations when using fluorescent labels .

Toxicology and Environmental Studies

The compound has been employed in ecotoxicology to assess the effects of pollutants on marine organisms. For instance, researchers have used this compound to evaluate the bioaccumulation in loriciferans from anoxic sediments, demonstrating its utility in understanding ecological impacts of environmental stressors .

Data Table: Bioaccumulation Studies Using this compound

| Organism | Environment | Bioaccumulation Level | Reference |

|---|---|---|---|

| Loriciferans | Anoxic Sediments | High | |

| Foraminifera | Polluted Waters | Moderate |

Viability and Cytotoxicity Assays

This compound serves as a vital stain for assessing cell viability in various experimental setups. Its ability to indicate live cells without compromising their integrity allows for accurate cytotoxicity assessments.

Case Study:

In experiments assessing drilling mud toxicity, researchers utilized this compound to determine the viability of foraminifera exposed to various chemical agents. The findings revealed that while some chemicals induced dormancy, others resulted in significant mortality, showcasing the dye's effectiveness in monitoring cellular responses under stress conditions .

Multigenerational Tracking

The dye's unique properties allow it to be passed down through cellular divisions without transferring to neighboring cells, making it suitable for studying lineage and developmental biology.

Data Table: Multigenerational Tracking with this compound

| Cell Type | Generational Tracking Duration | Observations |

|---|---|---|

| Mesenchymal Stem Cells | Up to 5 generations | Morphological changes noted |

| Epithelial Cells | Up to 4 generations | Cell migration patterns observed |

Mecanismo De Acción

El Green CMFDA ejerce sus efectos a través de una serie de reacciones intracelulares:

Permeación celular: El compuesto atraviesa libremente las membranas celulares debido a su naturaleza lipófila

Hidrólisis de esterasas: Una vez dentro de la célula, las esterasas hidrolizan los grupos diacetato, convirtiendo el this compound en la 5-clorometilfluoresceína fluorescente

Conjugación con tioles: El grupo clorometil reacciona con los tioles intracelulares, como el glutatión, formando un enlace tioéter estable. .

Estas reacciones provocan la retención de la fluorescencia dentro de la célula, lo que permite el seguimiento e la imagen a largo plazo .

Comparación Con Compuestos Similares

El Green CMFDA se compara con otras sondas fluorescentes similares:

CytoTrace™ Ultra Green: Este nuevo tinte es significativamente más brillante y más fotoestable que el this compound, lo que lo convierte en una alternativa robusta para el seguimiento celular a largo plazo.

El this compound es único por su capacidad de retener la fluorescencia durante períodos prolongados y su compatibilidad con las aplicaciones de imagen multicolor .

Actividad Biológica

Green CMFDA, or CellTracker™ this compound, is a cell-permeable fluorescent probe widely used in biological research for cell tracking and viability studies. This compound has garnered attention due to its unique properties and applications in various fields, including stem cell research, wound healing assays, and metabolic activity assessments.

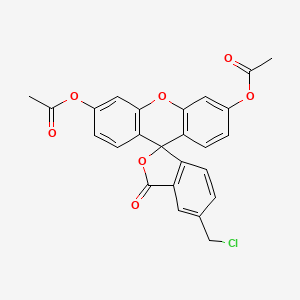

- Molecular Formula : C25H17ClO7

- Molecular Weight : 464.85 g/mol

- Excitation/Emission Wavelengths : 485 nm / 514 nm

- Solubility : Soluble in DMSO and other solvents for in vitro and in vivo applications .

This compound operates by passing through the cellular membrane and becoming fluorescent upon cleavage by non-specific esterases found within living cells. This reaction generates fluorescein, which can be visualized using fluorescence microscopy. The chloromethyl group of CMFDA reacts with thiol-containing proteins, allowing for long-term labeling of cells .

Applications in Research

- Cell Tracking : this compound is extensively used for tracking live cells over time. It retains fluorescence through multiple cell divisions, making it suitable for longitudinal studies.

- Wound Healing Assays : In studies involving fibroblasts, this compound has been utilized to monitor cell migration and proliferation during wound healing processes. For instance, a study demonstrated its use in observing the reinvasion of cells into a scratched monolayer over 24 hours .

- Stem Cell Research : Research has shown that labeling human mesenchymal stem cells (hBM-MSCs) with this compound can affect their metabolic activity and morphology. This highlights the importance of understanding how labeling can influence experimental outcomes .

Case Study 1: Impact on Mesenchymal Stem Cells

A study investigated the effects of labeling hBM-MSCs with this compound. It was found that while most growth factor expressions remained stable post-labeling, significant alterations in metabolic activity were observed. This suggests that while this compound is effective for tracking, researchers must be cautious about its potential impact on cellular functions .

Case Study 2: Wound Healing Dynamics

In a wound healing assay using human neonatal dermal fibroblasts stained with this compound, researchers noted that the presence of cytochalasin D inhibited actin polymerization, which resulted in impaired wound closure. This study illustrated the utility of this compound in assessing cellular responses to pharmacological agents during tissue repair processes .

Comparative Analysis

The following table summarizes key findings from different studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDHSYCSQAODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159970 | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136832-63-8 | |

| Record name | 5-Chloromethylfluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CMFDA itself is non-fluorescent. It readily crosses the cell membrane and enters the cytoplasm. [] Once inside, cellular esterases cleave off the acetate groups, transforming CMFDA into 5-chloromethylfluorescein (CMF), a highly fluorescent molecule. [, ] CMF then reacts with intracellular thiols, primarily glutathione, forming a fluorescent adduct. [] This adduct is cell-impermeant, effectively trapping the fluorescence within the cell. [, ]

ANone: CMFDA staining allows researchers to track cells over time, monitor cell division, and study cell migration. [] The stable fluorescent signal, retained through several generations, aids in understanding cell lineage and differentiation. []

ANone: CMFDA has a molecular formula of C25H19ClO7 and a molecular weight of 478.89 g/mol.

ANone: Yes, the excitation and emission maxima for CMF, the fluorescent product of CMFDA, are approximately 492 nm and 516 nm, respectively. []

ANone: Yes, a significant advantage of CMFDA is its compatibility with aldehyde fixatives. [] This allows for long-term sample storage and detailed anatomical studies. []

ANone: CMFDA itself is not catalytically active. Its utility lies in its ability to be converted into a fluorescent probe by intracellular esterases. [, ]

ANone: CMFDA is primarily used for:

- Cell tracking: Monitoring cell migration, division, and differentiation over time. [, , , , ]

- Cell viability assessment: Differentiating between live and dead cells in a population. [, , , , , ]

- Studying cell-cell interactions: Investigating fusion events, phagocytosis, and other cellular interactions. [, , ]

ANone: While specific computational studies focusing solely on CMFDA are limited in the provided research papers, computational tools and resources are crucial for designing and optimizing fluorescent probes like CMFDA. []

ANone: Structural modifications to the CMFDA molecule can alter its cell permeability, fluorescence intensity, and spectral properties. [] For instance, replacing the chloromethyl group can affect its reactivity with thiols and, consequently, its intracellular retention. []

ANone: CMFDA should be handled with standard laboratory safety practices. While generally considered non-toxic at working concentrations, always consult the safety data sheet for specific guidelines. []

ANone: When using CMFDA in animal studies or with human cells, researchers must adhere to all relevant ethical guidelines and regulations.

ANone: The provided research primarily focuses on CMFDA as a tool for in vitro studies. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is limited. []

ANone: CMFDA has been successfully used in various in vitro assays, including:

- Cell adhesion and transmigration assays: Assessing the ability of cells to adhere to and migrate through various substrates. []

- Phagocytosis assays: Quantifying the uptake of CMFDA-labeled particles by phagocytic cells. [, ]

- Cell viability assays: Determining the percentage of live and dead cells in a population under different conditions. [, ]

ANone: Yes, CMFDA has been used in a limited number of animal studies. For example, it has been used to track retinal ganglion cell axons in vivo. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.